N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide
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Overview
Description
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide is a complex organic compound that features a pyrazole ring substituted with a cyano group and a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with ethyl 2-cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group, a dimethylpyrimidinyl moiety, and an ethylhexanamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H24N6O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-2-ethylhexanamide |
InChI |
InChI=1S/C18H24N6O/c1-5-7-8-14(6-2)17(25)23-16-15(10-19)11-20-24(16)18-21-12(3)9-13(4)22-18/h9,11,14H,5-8H2,1-4H3,(H,23,25) |
InChI Key |
GKKLDLBIFYZVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=C(C=NN1C2=NC(=CC(=N2)C)C)C#N |
Origin of Product |
United States |
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